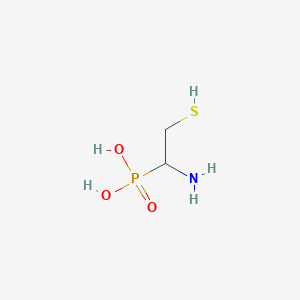
(1-Amino-2-sulfanylethyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Amino-2-sulfanylethyl)phosphonic acid is an organophosphorus compound with the molecular formula C₂H₈NO₃PS. It is characterized by the presence of an amino group, a sulfanyl group, and a phosphonic acid group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-2-sulfanylethyl)phosphonic acid typically involves the hydrophosphonylation of imines with phosphorous acid or its derivatives. One common method is the Kabachnik-Fields reaction, where an imine reacts with a dialkyl phosphite in the presence of a catalyst to form the desired α-amino phosphonate . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrophosphonylation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as chiral thioureas or quinine derivatives can enhance the enantioselectivity of the reaction, producing high yields of enantiomerically pure products .
Analyse Des Réactions Chimiques
Types of Reactions: (1-Amino-2-sulfanylethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The phosphonic acid group can be reduced to phosphinic acid under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include sulfonic acid derivatives, phosphinic acid derivatives, and various substituted amino phosphonates .
Applications De Recherche Scientifique
(1-Amino-2-sulfanylethyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound serves as an enzyme inhibitor, affecting various biochemical pathways.
Medicine: It has potential therapeutic applications, including as an antiviral or antibacterial agent.
Industry: The compound is used in the development of flame retardants, corrosion inhibitors, and chelating agents
Mécanisme D'action
The mechanism of action of (1-Amino-2-sulfanylethyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction. This inhibition can affect various biochemical pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
- Aminomethylphosphonic acid
- Glyphosate
- EDTMP (Ethylenediaminetetramethylenephosphonic acid)
Comparison: (1-Amino-2-sulfanylethyl)phosphonic acid is unique due to the presence of both an amino group and a sulfanyl group, which provide distinct chemical reactivity and biological activity. Compared to aminomethylphosphonic acid, it has an additional sulfanyl group that can undergo oxidation. Glyphosate, a well-known herbicide, lacks the sulfanyl group and has different applications. EDTMP, used as a chelating agent, has a more complex structure with multiple phosphonic acid groups .
Propriétés
Numéro CAS |
81613-33-4 |
|---|---|
Formule moléculaire |
C2H8NO3PS |
Poids moléculaire |
157.13 g/mol |
Nom IUPAC |
(1-amino-2-sulfanylethyl)phosphonic acid |
InChI |
InChI=1S/C2H8NO3PS/c3-2(1-8)7(4,5)6/h2,8H,1,3H2,(H2,4,5,6) |
Clé InChI |
GQUPZJPZACSKNV-UHFFFAOYSA-N |
SMILES canonique |
C(C(N)P(=O)(O)O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14428247.png)
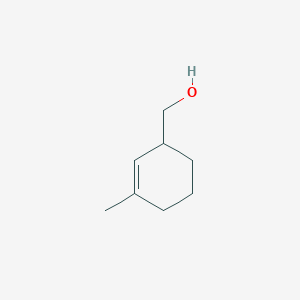
![2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-[[2-(4-cyclohexylphenoxy)phenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B14428261.png)


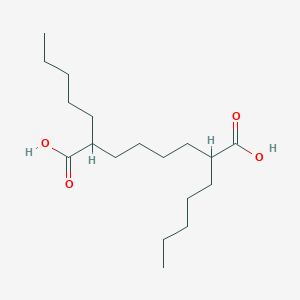

![5-Oxo-5-[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)oxy]pentanoate](/img/structure/B14428297.png)
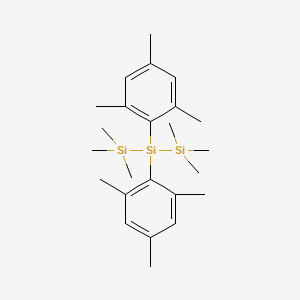

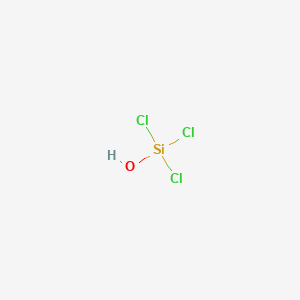

![2-pyrrolidin-1-ium-1-ylethyl N-[3-(ethoxymethyl)phenyl]carbamate;chloride](/img/structure/B14428318.png)

